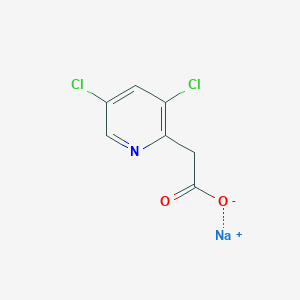![molecular formula C18H18N2O5 B2887500 Methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate CAS No. 514201-25-3](/img/structure/B2887500.png)
Methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate” is an organic compound that contains several functional groups, including an ester group (-COO-), an amide group (-CONH-), and a benzoyl group (C6H5CO-). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The exact structure would depend on the specific spatial arrangement of these atoms and the bonds between them .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, thanks to its multiple functional groups. For example, the ester group could participate in esterification or hydrolysis reactions, while the amide group could be involved in condensation or polymerization reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, it might have a certain solubility in water or organic solvents, a specific melting point or boiling point, and specific reactivity with other chemicals .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Dabigatran Etexilate Tetrahydrate : This study details the synthesis of a compound with a systematic name similar in complexity to "Methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate", emphasizing the intricate relationships between benzene and pyridine rings and their spatial arrangement. The research highlights the importance of intramolecular hydrogen bonding in stabilizing the molecular structure, which could be a relevant factor in the application of similar compounds in scientific research (Hong-qiang Liu et al., 2012).
Rapid Synthesis via Microwave Irradiation : The study describes the microwave-assisted synthesis of (quinazolin-4-ylamino)methyl-phosphonates, showcasing an efficient method for synthesizing complex organic molecules. This technique could be applicable in the rapid synthesis of similar compounds for research purposes (Hui Luo et al., 2012).
Potential Applications
Antiviral Activity : A study on the synthesis of new (quinazolin-4-ylamino)methyl-phosphonates and their antiviral activity against Tobacco mosaic virus (TMV) suggests the potential for similar compounds to be explored for antiviral properties. This highlights the possibility of using structurally similar molecules in the development of antiviral agents (Hui Luo et al., 2012).
Catalytic Water Oxidation : Research involving the use of specific complexes for water oxidation in nonaqueous media points to potential applications in environmental chemistry and renewable energy. Although not directly related to "this compound", the study emphasizes the utility of complex organic molecules in catalyzing environmentally significant reactions (Zuofeng Chen et al., 2010).
Anticancer Agents Development : The synthesis and evaluation of novel cyano- and amidinobenzothiazole derivatives for antitumor activity offer insights into the role that structurally complex molecules can play in cancer research. The findings suggest a pathway for investigating similar compounds for their potential use as anticancer agents (I. Ćaleta et al., 2009).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-13(21)25-15-8-6-14(7-9-15)18(23)20(12-10-17(22)24-2)16-5-3-4-11-19-16/h3-9,11H,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROYIRPYAPKDQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)N(CCC(=O)OC)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2887417.png)

![N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide](/img/structure/B2887421.png)


![ethyl 2-(2-((7H-purin-6-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2887429.png)

![[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetonitrile](/img/structure/B2887431.png)

![2-(5-amino-3-(ethylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2887434.png)




